Lead phthalate
Description
Historical Context of Phthalate (B1215562) Chemistry and Lead(II) Coordination
The study of phthalates, esters of phthalic acid, has a rich history rooted in industrial chemistry, where they are primarily known for their use as plasticizers to increase the flexibility and durability of polymers like polyvinyl chloride (PVC). umd.eduwikipedia.org The name "phthalate" is derived from phthalic acid, which has three isomers: ortho-phthalic acid, terephthalic acid, and isophthalic acid. umd.edu While phthalate esters are widely used in plastics, the coordination chemistry of the phthalate anion with metal ions, particularly lead(II), represents a distinct and historically significant area of research.
Early investigations into lead phthalates were driven by their potential as pigments. A 1946 patent detailed an economical process for producing various lead phthalates, including normal lead phthalate (PbC₆H₄(COO)₂), monobasic this compound (PbO·PbC₆H₄(COO)₂), and dibasic this compound (2PbO·PbC₆H₄(COO)₂·H₂O). google.com This process involved reacting phthalic anhydride (B1165640) or phthalic acid with a lead oxide in water. google.com Prior methods, such as reacting phthalic acid with lead carbonate or acetate (B1210297), or lead nitrate (B79036) with an alkali phthalate, were more expensive and yielded impure products. google.com These early this compound compounds were described as white, water-insoluble solids with an acicular crystalline structure, making them suitable for pigment applications. google.com
The coordination of lead(II) ions with phthalate ligands is a key aspect of its chemistry. The phthalate anion (pht²⁻) is a versatile ligand capable of adopting numerous coordination modes with metal centers. This versatility arises from a balance between the steric hindrance of its two adjacent carboxylate groups and its tendency to form a maximum number of metal-oxygen bonds. tandfonline.comtandfonline.com This has led to the formation of complex structures, often in the form of coordination polymers, where the phthalate acts as a bridging ligand connecting multiple lead(II) centers. tandfonline.comtandfonline.com
Significance of this compound in Contemporary Chemical Science
In modern chemical science, the significance of this compound has shifted from its historical use as a pigment to its role as a building block for advanced materials, specifically coordination polymers. tandfonline.comtandfonline.com Coordination polymers are hybrid inorganic-organic materials composed of metal ions linked by organic ligands, and they are the subject of intense investigation for applications in gas adsorption, molecular recognition, catalysis, magnetism, and photochemistry. tandfonline.comtandfonline.com
The unique electronic configuration of the lead(II) ion, with its [Xe]4f¹⁴5d¹⁰6s² configuration and a stereochemically active 6s² lone pair of electrons, plays a crucial role in the structures it forms. tandfonline.comresearchgate.net This lone pair can occupy a significant volume in the coordination sphere, leading to irregular or "hemidirected" coordination geometries. tandfonline.comtandfonline.comtandfonline.com
The study of this compound and its derivatives contributes to the fundamental understanding of how to control the architecture of coordination polymers, which is essential for designing materials with specific functions. ijraset.com
Research Trajectories in Organolead Coordination Chemistry
Current and future research in organolead coordination chemistry is focused on the rational design and synthesis of novel coordination polymers with tailored structures and properties. ijraset.comorientjchem.org While lead's toxicity is a significant consideration, basic research into its coordination chemistry continues to be an important field of study, particularly for understanding structure-property relationships in heavy metal complexes. researchgate.netiaea.org
Key research trajectories include:
Dimensionality Control: Scientists are exploring methods to control the dimensionality of lead-based coordination polymers, aiming to synthesize 0D (dinuclear complexes), 1D (chains), 2D (sheets), and 3D (frameworks). rsc.org This is often achieved by varying reaction conditions, such as solvents, or by employing different ancillary ligands in conjunction with phthalates or other carboxylates. acs.org
Functional Materials: There is a growing interest in the functional aspects of lead coordination polymers. Research is being directed towards materials with potential applications in optoelectronics and catalysis. rsc.orgacs.org For instance, the semiconducting and photoconducting properties of some lead-based coordination polymers are being investigated for use in electronic devices. acs.org
Novel Ligand Design: The exploration of new and more complex organic ligands is a major thrust in the field. This includes using bifunctional ligands to create intricate and stable frameworks. researchgate.net Hydrothermal and solvothermal synthesis methods are commonly employed to facilitate the formation of these complex structures. rsc.orgresearchgate.net
Understanding Lone Pair Effects: The influence of the stereochemically active lone pair on the Pb(II) ion remains a central theme of investigation. Understanding how this feature dictates the coordination geometry and the resulting supramolecular architecture is crucial for predicting and controlling the structures of new organolead compounds. tandfonline.comresearchgate.net
The field of organolead coordination chemistry is evolving, moving beyond simple structural characterization towards the creation of sophisticated materials with specific, engineered functionalities. orientjchem.org
Detailed Research Findings
Research into this compound complexes has yielded detailed structural and chemical data. The synthesis of these compounds often involves the reaction of a lead(II) salt, such as lead(II) nitrate, with phthalic acid in the presence of a base. tandfonline.comtandfonline.com
Table 1: Properties of this compound Compounds
| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | Specific Gravity | Refractive Index |
|---|---|---|---|---|---|
| Normal this compound | PbC₆H₄(COO)₂ | 371.3 | White Solid | - | - |
| Monobasic this compound | PbO·PbC₆H₄(COO)₂ | 594.5 | White Solid | 3.87 | 1.99 |
| Dibasic this compound | 2PbO·PbC₆H₄(COO)₂·H₂O | 835.7 | White Solid | 4.60 | 1.99 |
Data sourced from a 1946 patent on this compound synthesis. google.com
Table 2: Crystallographic Data for [Pb(pht)(H₂O)]n
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆O₅Pb |
| Formula Weight | 389.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.091(2) |
| b (Å) | 10.375(2) |
| c (Å) | 10.852(2) |
| β (°) | 107.83(3) |
| Volume (ų) | 866.9(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.983 |
Data from single-crystal X-ray diffraction analysis. tandfonline.com
Table 3: Selected Bond Lengths for [Pb(pht)(H₂O)]n
| Bond | Length (Å) |
|---|---|
| Pb1–O1 | 2.502(6) |
| Pb1–O2 | 2.610(6) |
| Pb1–O3 | 2.571(6) |
| Pb1–O4 | 2.745(7) |
| Pb1–O5 | 2.507(6) |
Distances shown in Angstroms (Å). The arrangement of oxygen atoms suggests a hemidirected coordination sphere due to the influence of the lead(II) lone pair. tandfonline.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lead(2+);phthalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Pb/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOMWQQKPKLUBO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88-99-3 (Parent) | |
| Record name | 1,2-Benzenedicarboxylic acid, lead(2+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006838853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50884337 | |
| Record name | 1,2-Benzenedicarboxylic acid, lead(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6838-85-3, 16183-12-3 | |
| Record name | 1,2-Benzenedicarboxylic acid, lead(2+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006838853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, lead(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, lead(2+) salt (1:1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead phthalate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Precursor Chemistry of Lead Phthalate
Approaches to Lead(II) Phthalate (B1215562) Complex Synthesis
The synthesis of lead(II) phthalate complexes can be achieved through several routes, primarily involving the reaction of a lead(II) source with phthalic acid or its anhydride (B1165640). One common method involves the reaction in an aqueous medium where lead(II) oxide is treated with phthalic acid. google.com A different approach utilizes a soluble lead salt, such as lead(II) nitrate (B79036), which is reacted with phthalic acid in the presence of a base like sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727) and water. tandfonline.comtandfonline.com
Reactant Stoichiometry and Reaction Conditions
The precise outcome of the synthesis is highly dependent on the stoichiometry of the reactants and the specific reaction conditions employed. By carefully controlling these parameters, different forms of lead phthalate, including normal and basic salts, can be selectively produced. google.com
For instance, the reaction of lead(II) nitrate with phthalic acid and sodium hydroxide in a 1:1:1 molar ratio in a methanol-water solution yields a two-dimensional coordination polymer, [Pb(pht)(H2O)]n. tandfonline.comtandfonline.com
In processes utilizing lead monoxide, the synthesis is typically conducted by adding phthalic acid or phthalic anhydride to a hot aqueous slurry of the lead monoxide. google.com The temperature is generally maintained between 75°C and 95°C. google.com The rate of acid addition is a critical parameter that is carefully controlled to ensure the formation of a uniform product. google.com The endpoint of the reaction for different basicity levels can be identified by monitoring the pH of the mixture. google.com
Table 1: Summary of Synthetic Conditions for this compound Complexes
| Parameter | Lead(II) Oxide Method | Lead(II) Nitrate Method |
|---|---|---|
| Lead Source | Lead(II) Monoxide (Litharge) | Lead(II) Nitrate |
| Phthalate Source | Phthalic Acid or Phthalic Anhydride | o-Phthalic Acid |
| Solvent | Water (Aqueous Slurry) | Methanol / Water |
| Stoichiometry | Variable (e.g., 2:1 or 3:1 PbO:Acid) google.com | 1:1:1 (Pb(NO₃)₂:Acid:NaOH) tandfonline.comtandfonline.com |
| Temperature | 75°C - 95°C google.com | Not specified, likely ambient or reflux |
| Other Reagents | None | Sodium Hydroxide (as a base) tandfonline.comtandfonline.com |
| Key Control | Slow, controlled addition of acid; pH monitoring google.com | Molar Ratios |
Role of Phthalic Acid and Lead Oxides in Synthesis
In the synthesis of lead phthalates, the precursors each play a distinct and crucial role.
Phthalic Acid (or Phthalic Anhydride): Phthalic acid (C₆H₄(CO₂H)₂) or its anhydride serves as the source of the phthalate anion (pht²⁻). google.comtandfonline.com This dicarboxylic acid is a versatile building block in coordination chemistry because its carboxylate groups can coordinate to metal centers in various modes. tandfonline.com In aqueous solutions, phthalic anhydride readily hydrolyzes to form phthalic acid, which then reacts. google.comwikipedia.org
Lead Oxides: Lead(II) monoxide (PbO), commonly known as litharge, is the most frequently used lead oxide for this type of synthesis. google.comgoogle.com It acts as the source of the lead(II) ion (Pb²⁺). In the aqueous slurry method, the lead monoxide also functions as the base, reacting directly with the acidic protons of phthalic acid to form the this compound salt and water. google.com
Targeted Synthesis of Specific this compound Forms
By manipulating the molar ratio of lead monoxide to phthalic acid, specific basic this compound compounds can be targeted. google.com These basic salts incorporate lead oxide into their structure along with the this compound.
Monobasic this compound Synthesis
Monobasic this compound, which corresponds to the formula PbO·PbC₆H₄(COO)₂, can be prepared by reacting lead monoxide and phthalic acid in a 2:1 molar ratio. google.com The process involves creating an aqueous slurry of lead monoxide and slowly adding the phthalic acid while maintaining the temperature between 75°C and 95°C with agitation. The reaction is allowed to proceed for several hours. The formation of the monobasic form is signaled by a distinct drop in the pH of the liquid phase from approximately 8.5 to 6.5 (measured at 25°C). google.com
Dibasic this compound Synthesis
Dibasic this compound, with the formula 2PbO·PbC₆H₄(COO)₂·H₂O, is synthesized using a similar procedure but with a different stoichiometric ratio. google.com For this compound, 3 moles of lead monoxide are used for each mole of phthalic acid. google.com The reaction is carried out under the same temperature conditions (75°C to 95°C) in an aqueous slurry. google.com
An alternative method for preparing dibasic this compound involves mixing litharge and phthalic anhydride as dry powders with a minimal amount of water to form a workable paste. google.com This paste is then heated to between 75°C and 100°C for two to three hours with continuous stirring, which is a significantly shorter reaction time compared to the six hours reported for the slurry method. google.comgoogle.com
Table 2: Properties of Basic Lead Phthalates
| Property | Monobasic this compound | Dibasic this compound |
|---|---|---|
| Formula | PbO·PbC₆H₄(COO)₂ | 2PbO·PbC₆H₄(COO)₂·H₂O |
| Composition | 75.10% PbO, 24.90% Phthalic Anhydride | 81.00% PbO, 17.91% Phthalic Anhydride, 1.09% H₂O |
| Specific Gravity | 3.87 | 4.60 |
| Refractive Index | 1.99 | 1.99 |
| Crystal Structure | Acicular (Needle-like) | Acicular (Needle-like) |
Source: google.com
Crystallization Techniques for this compound Systems
The method of crystallization is determined by the desired final product. For industrial applications such as pigments, where uniform, fine particles are needed, the syntheses are often designed as controlled precipitation reactions. google.commt.com This process, also known as reactive crystallization, involves the simultaneous formation and crystallization of the product from the reaction mixture. mt.com The acicular, or needle-like, crystal structure of basic lead phthalates produced via the slurry method is considered a desirable physical characteristic for pigment applications. google.com
To obtain large, high-quality single crystals suitable for techniques like X-ray crystallography, other methods are required. tandfonline.comtandfonline.com These techniques aim to achieve a state of supersaturation from which crystals can slowly nucleate and grow. mit.edu Common methods include:
Slow Evaporation: A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over several days, increasing the solute concentration to the point of crystallization. mit.edu
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually. As the temperature drops, the solubility of the compound decreases, leading to crystallization. mit.edu
Vapor or Liquid Diffusion: This technique involves two solvents: one in which the compound is soluble and another (the precipitant) in which it is insoluble. The two liquids are allowed to slowly mix, typically through vapor diffusion or by careful layering of the liquids, which gradually reduces the solubility and induces crystal growth. mit.edu
In cases where crystallization is kinetically hindered, initiation techniques may be necessary. These can include scratching the inside surface of the flask with a glass rod to create nucleation sites or adding a tiny "seed crystal" of the desired compound to the supersaturated solution. libretexts.org
Advanced Structural Elucidation and Solid State Characterization of Lead Phthalate
Spectroscopic Probing of Lead Phthalate (B1215562) Coordination Environments
Spectroscopic techniques are instrumental in defining the local coordination environment of the lead(II) ion and the binding mode of the phthalate ligand. Infrared and nuclear magnetic resonance spectroscopies, in particular, offer critical insights into the molecular-level structure.
Infrared Spectroscopic Analysis of Ligand Coordination
Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the phthalate ligand to the lead(II) center by analyzing the vibrational frequencies of its carboxylate groups. tandfonline.com The key diagnostic markers are the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ groups. The separation between these two frequencies (Δν = νₐₛ - νₛ) is indicative of the carboxylate coordination mode. tandfonline.com
In lead(II) phthalate complexes, the IR spectra typically show separations between the asymmetric and symmetric stretching frequencies in the range of 185 to 246 cm⁻¹. tandfonline.com This range is characteristic of phthalate groups where the oxygen atoms act as bridging ligands between metal centers. tandfonline.com For instance, in a synthesized lead(II) phthalate complex, [Pb(pht)(H₂O)]n, these characteristic absorptions confirm the bridging nature of the phthalate ligand. tandfonline.com The analysis of these stretching frequencies helps to distinguish between monodentate, bidentate chelating, and bridging coordination modes. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Lead Phthalate | Significance |
| Asymmetric COO⁻ Stretch (νₐₛ) | ~1520 - 1620 | Indicates coordination of the carboxylate group. tandfonline.com |
| Symmetric COO⁻ Stretch (νₛ) | ~1335 - 1435 | Indicates coordination of the carboxylate group. tandfonline.com |
| Frequency Separation (Δν) | 185 - 246 | Suggests a bridging coordination mode for the phthalate ligand. tandfonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (¹H and ¹³C)
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides complementary information on the structure of this compound complexes. tandfonline.combruker.com
In the ¹H NMR spectrum of lead(II) phthalate complexes dissolved in a suitable solvent like DMSO, the aromatic protons of the phthalate ligand typically appear as distinct absorption bands at chemical shifts less than 7.50 ppm. tandfonline.com
| Nucleus | Structural Unit | Typical Chemical Shift (δ) in ppm |
| ¹H | Aromatic Protons (Phthalate) | < 7.50 tandfonline.com |
| ¹³C | Carboxylic Carbons (Phthalate) | ~168 tandfonline.com |
| ¹³C | Aromatic Carbons (Phthalate) | 124 - 150 tandfonline.com |
Single Crystal X-ray Diffraction Studies of this compound Structures
Determination of Coordination Geometry and Number in Lead(II) Phthalate Complexes
The large ionic radius and the presence of a stereo-chemically active 6s² lone pair of electrons on the Pb(II) ion lead to a wide range of coordination numbers and geometries in its complexes. tandfonline.comnih.gov In lead(II) phthalate complexes, the coordination number for lead is often high. For example, in the two-dimensional coordination polymer [Pb(pht)(H₂O)]n, the lead(II) ion is eight-coordinated (PbO₈). tandfonline.com The coordination sphere is described as hemidirected, meaning the ligands are arranged on one side of the metal ion, with the electron lone pair presumably occupying the opposite side. tandfonline.compkusz.edu.cn This hemidirected geometry is a common feature in lead(II) complexes with lower coordination numbers as well. nih.govpkusz.edu.cn In other related structures, Pb(II) can exhibit coordination numbers ranging from five to nine. rsc.orgresearchgate.net
| Complex | Coordination Number of Pb(II) | Coordination Geometry | Key Feature |
| [Pb(pht)(H₂O)]n | 8 (PbO₈) | Hemidirected tandfonline.com | Stereo-chemically active lone pair tandfonline.com |
| ∞²[Pb(tfBDC)(H₂O)₃]·0.5H₂O | 9 (PbO₉) | Distorted Polyhedron researchgate.net | Involves coordinated water molecules researchgate.net |
Analysis of Bridging Ligand Architectures and Polymeric Networks
The phthalate dianion (pht²⁻) is a versatile bridging ligand capable of adopting numerous coordination modes, which facilitates the formation of extended polymeric networks. tandfonline.com In the structure of [Pb(pht)(H₂O)]n, the phthalate ligand acts as a bridge, connecting lead centers to form a novel two-dimensional (2D) chain polymer. tandfonline.com This bridging is a key factor in the construction of coordination polymers. tandfonline.commdpi.com The ability of the carboxylate groups to bind to multiple metal ions leads to the creation of one-, two-, or three-dimensional frameworks. rsc.orgresearchgate.net The specific architecture is a result of the interplay between the coordination preferences of the lead(II) ion and the flexible coordination behavior of the phthalate ligand. tandfonline.compsu.edu
Elucidation of Supramolecular Interactions (e.g., π–π Stacking, Hydrogen Bonding)
Beyond the primary coordination bonds, non-covalent interactions play a crucial role in stabilizing the extended solid-state structure of this compound. numberanalytics.com These supramolecular interactions, including hydrogen bonding and π-π stacking, dictate the final packing of the polymeric chains or layers. tandfonline.comnih.govrsc.org
Thermogravimetric Analysis (TGA) for Decomposition Pathway Elucidation
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate. longdom.org This analysis provides critical data on the thermal stability and decomposition behavior of materials. longdom.orgxrfscientific.com For this compound, TGA reveals a specific decomposition pathway characterized by its temperature range and exothermic nature.
Studies on the thermal decomposition of various lead salts of aromatic acids show that this compound decomposes in a single exothermic step. The decomposition occurs in the temperature range of 353–563°C, with a peak temperature of 474°C. ias.ac.in This exothermic decomposition is a key characteristic, as it indicates that heat is released during the breakdown of the compound. ias.ac.indtic.mil The process is believed to involve the breakdown of the organic phthalate component and the formation of lead-containing residues. dtic.mil
The decomposition behavior of this compound can be compared with other lead salts of organic acids, which also generally decompose exothermally within a similar temperature range of 300–500°C. ias.ac.in However, the specific onset and peak decomposition temperatures vary depending on the organic anion. For instance, lead salicylate (B1505791) decomposes between 344-462°C with a peak at 446°C, while lead sebacate (B1225510) decomposes over a range of 204-500°C with a peak at 483°C. ias.ac.in
Table 1: Thermal Decomposition Temperatures of Various Lead Salts
| Compound | Decomposition Range (°C) | Peak Temperature (°C) |
|---|---|---|
| This compound | 353–563 | 474 |
| Lead Salicylate | 344–462 | 446 |
| Lead Sebacate | 204–500 | 483 |
Data sourced from Singh et al. (1982a). ias.ac.in
The atmosphere in which the analysis is conducted can influence the decomposition pathway. Differential thermal analysis (DTA) performed in air versus an inert nitrogen atmosphere can help distinguish between oxidative processes and simple thermal breakdown. dtic.mil
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used for the characterization of crystalline solid materials. americanpharmaceuticalreview.commcgill.ca It provides a unique "fingerprint" for any given crystalline phase, allowing for phase identification, determination of crystallinity, and measurement of unit cell parameters. americanpharmaceuticalreview.comwayne.edu A PXRD pattern plots the intensity of diffracted X-rays against the diffraction angle (2θ). americanpharmaceuticalreview.com
For this compound, PXRD is essential for characterizing the bulk material to confirm its crystalline nature and phase purity. Different synthetic methods can produce various forms of this compound, such as normal, monobasic, or dibasic this compound, each of which would produce a distinct PXRD pattern. google.com For example, both monobasic and dibasic lead phthalates are described as having an acicular (needle-like) crystalline structure, which would be confirmed by their diffraction patterns. google.com
While a detailed crystal structure determination is typically performed using single-crystal X-ray diffraction, PXRD is invaluable for routine analysis of the bulk powder sample. mcgill.ca It can confirm that a synthesized bulk sample corresponds to the known single-crystal structure. mcgill.ca Furthermore, PXRD can be used to identify any crystalline impurities present in the sample. mcgill.ca By analyzing the peak positions and intensities, one can confirm the crystal system and approximate unit cell parameters of the this compound sample. americanpharmaceuticalreview.com
Solid-State Chemistry of this compound Systems
The solid-state chemistry of this compound is dominated by its tendency to form coordination polymers. Research has shown that lead(II) ions react with o-phthalate anions to create complex, extended structures. tandfonline.comtandfonline.com
One significant example is a two-dimensional (2D) coordination polymer with the formula [Pb(pht)(H₂O)]n. tandfonline.comtandfonline.com In this structure, the lead(II) atom is eight-coordinate, bonded to eight oxygen atoms (PbO₈). tandfonline.comtandfonline.com The phthalate anion (pht²⁻) acts as a tetradentate ligand, meaning it binds to four different Pb(II) ions, thus bridging them to form a polymeric sheet. tandfonline.comtandfonline.com The coordination sphere around the lead ion is described as hemidirected, which is attributed to a stereo-chemically active lone pair of electrons on the Pb(II) ion. tandfonline.comtandfonline.com The crystal packing in this solid-state structure is further stabilized by π–π stacking interactions between the aromatic rings of the phthalate ligands and by hydrogen bonding involving the coordinated water molecule. tandfonline.comtandfonline.com
In addition to this hydrated coordination polymer, other well-defined basic lead phthalates have been synthesized. google.com These compounds demonstrate the versatility of the lead-phthalate system in the solid state. Their properties are distinct, as summarized in the table below.
Table 2: Properties of Basic this compound Compounds
| Compound Name | Formula | PbO Content (%) | Phthalic Anhydride (B1165640) Content (%) | Specific Gravity | Refractive Index |
|---|---|---|---|---|---|
| Dibasic this compound | 2PbO·PbC₆H₄(COO)₂·H₂O | 81.00 | 17.91 | 4.60 | 1.99 |
| Monobasic this compound | PbO·PbC₆H₄(COO)₂ | 75.10 | 24.90 | 3.87 | 1.99 |
Data sourced from US Patent 2,412,784. google.com
These different species highlight the rich solid-state chemistry of this compound, where the stoichiometry between lead oxide and the phthalate component can be varied to produce materials with different structures and physical properties. google.com
Investigation of Diffraction Properties in Phthalate Crystals
Crystals of acid phthalates are widely used for spectroscopy in the soft X-ray region (0.1–2.0 nm wavelength range) due to their diffraction properties. optica.orgnih.gov While data specifically for this compound crystals is not as common, extensive studies on other members of the acid phthalate family, such as those of potassium (KAP), sodium (NaAP), and rubidium (RbAP), provide significant insight into the diffraction characteristics of this class of crystals. optica.org
The key diffraction properties measured for these crystals are the integrated reflectivity (IR), percent reflectivity (PR), and the half-width of the rocking curve (HW). optica.org These properties determine the efficiency and resolution of the crystal when used as a dispersing element in a spectrometer. The (001) cleavage plane is typically used for reflection. optica.orgnih.gov
Studies comparing various acid phthalate crystals show that RbAP generally exhibits the highest reflectivity. optica.orgnih.gov The integrated reflectivity for these crystals is found to be nearly constant in the 0.2 nm to 0.6 nm wavelength range, with a decrease at wavelengths below 0.2 nm. optica.org For example, at a wavelength of 1.76 nm, RbAP has a reflection coefficient greater than 20 × 10⁻⁵. optica.org
The half-width of the diffraction peak, a measure of the crystal's resolving power, increases with both increasing wavelength and larger lattice constants. optica.org For instance, the half-width for RbAP and KAP in the first order reflection increases from around 12-35 seconds of arc at 0.6 nm to 183 and 227.5 seconds of arc, respectively, at 1.76 nm. optica.org The comparison of these experimental diffraction properties with theoretical models suggests that these phthalate crystals are of nearly perfect and not mosaic-like structure. optica.orgnih.gov
Environmental Behavior and Transformation Mechanisms of Phthalates in Context of Lead Co Occurrence
Environmental Distribution and Compartmentalization of Phthalates
Occurrence in Aquatic Systems (Water, Sediment)
Phthalates enter aquatic environments through various channels, including wastewater discharge, atmospheric deposition, and the breakdown of plastic materials. mdpi.comfrontiersin.org In these systems, they exist in both dissolved forms and associated with suspended solid matter. nih.gov Water and sediments are significant carriers and storage media for the migration and transformation of PAEs. nih.gov
Generally, phthalate (B1215562) concentrations are higher in sediment than in the overlying water, indicating that sediment acts as a primary reservoir for these compounds. nih.govusgs.gov This is attributed to the tendency of many phthalates, particularly those with higher molecular weights like Di(2-ethylhexyl) phthalate (DEHP), to adsorb to sediment particles. nih.govmdpi.com Studies have consistently shown that DEHP and Dibutyl phthalate (DBP) are among the most predominant phthalates found in both freshwater and marine water and sediments. nih.govmdpi.comnih.gov For instance, a study of the Asan Lake in Korea found that DEHP was the most abundant PAE in the sediment, while DBP was the second most abundant in the water, after DEHP. epa.gov The concentrations of total PAEs in water can range from nanograms per liter (ng/L) to milligrams per liter (mg/L), while in sediments, they can range from micrograms per kilogram (µg/kg) to milligrams per kilogram (mg/kg). mdpi.comnih.gov For example, in the middle-lower Hanjiang River in China, the total concentration of six priority PAEs ranged from 592 to 2,750 ng/L in surface water and from 1,120 to 6,610 ng/g in sediments. nih.gov
Presence in Terrestrial Environments (Soil, Sludge, Compost)
Agricultural soils can become contaminated with phthalates through the application of sewage sludge and compost, irrigation with contaminated water, and the use of plastic films in agriculture. nih.govmdpi.com Sewage sludge, in particular, often contains high concentrations of phthalates, as these compounds tend to accumulate in the sludge during wastewater treatment processes. dmu.dkepa.gov
DEHP is frequently the most abundant phthalate found in soil and sludge samples. dmu.dk The application of sludge to agricultural land can lead to the introduction of these compounds into the soil. dmu.dkresearchgate.net For example, DEHP concentrations in biosolids can range from 4 to 170 mg/kg dry matter. epa.gov The degradation of phthalates in soil is influenced by microorganisms, with half-lives that can be around 50 days. epa.gov However, factors such as the specific phthalate, soil type, and environmental conditions can affect the persistence of these compounds. researchgate.net Composting has been shown to be an effective method for reducing phthalate concentrations in sludge. epa.govresearchgate.net
Atmospheric Presence (Gas and Dust Phases)
In the atmosphere, phthalates are present in both the gas and particulate (dust) phases. nih.govgiftfreie-stadt.de Their distribution between these two phases is largely dependent on their volatility and molecular weight. giftfreie-stadt.de Lower molecular weight phthalates, such as Dimethyl phthalate (DMP) and Diethyl phthalate (DEP), are more volatile and are predominantly found in the vapor phase. giftfreie-stadt.de Conversely, higher molecular weight phthalates like DEHP have lower vapor pressure and tend to adsorb to airborne particles and settle in dust. giftfreie-stadt.deacs.org
Urban areas typically exhibit higher atmospheric concentrations of phthalates compared to suburban or rural areas, a direct consequence of increased anthropogenic activities and the greater use of plastics. giftfreie-stadt.de Indoor environments often have higher concentrations of phthalates than outdoor environments, with sources including building materials like PVC flooring and various consumer products. wikipedia.org Dust, in particular, can be a significant reservoir for phthalates indoors. wikipedia.orgmdpi.com Studies have reported a wide range of phthalate concentrations in the air, with mean values varying significantly across different locations. giftfreie-stadt.de
Abiotic Transformation Pathways of Phthalates
When released into the environment, phthalate esters undergo transformation through both biotic and abiotic processes. nih.govepa.gov The primary abiotic degradation pathways for phthalates are hydrolysis and photolysis. nih.govresearchgate.net The rate and extent of these transformations are heavily influenced by local physical and chemical conditions. nih.govresearchgate.net
Hydrolytic Degradation Kinetics and Influencing Factors
Hydrolysis is a significant abiotic degradation process for phthalate esters, although the rates can be slow under typical environmental conditions. researchgate.net The process involves the cleavage of the ester bond, leading to the formation of a monoester and an alcohol in the first step, and ultimately phthalic acid and a second alcohol in the second step. researchgate.netfrontiersin.org
Several factors influence the rate of hydrolysis:
pH: Hydrolysis is catalyzed by both acids and bases, but alkaline hydrolysis is significantly faster than acid-catalyzed hydrolysis. researchgate.net The rate of ester hydrolysis can increase by several orders of magnitude under acidic or basic conditions compared to neutral pH. researchgate.net
Temperature: An increase in temperature generally enhances the rate of hydrolysis. researchgate.net This is particularly relevant in environments like landfills where temperatures can increase with depth. researchgate.net
Chemical Catalysts: The presence of certain metal ions, anions, or organic materials can catalyze the hydrolysis of phthalates. nih.gov
The hydrolysis of different phthalate esters proceeds at varying rates. For example, the base-catalyzed hydrolysis of phthalates has been shown to have different rate-determining steps depending on the specific ester. acs.org For DMP and DEHP, the initial nucleophilic attack of the hydroxide (B78521) ion is the rate-determining step, while for DEP and DBP, the departure of the leaving group is the slower step. acs.org
| Phthalate Ester | Rate-Determining Step |
|---|---|
| Dimethyl phthalate (DMP) | Nucleophilic attack of OH⁻ |
| Diethyl phthalate (DEP) | Departure of the leaving group |
| Dibutyl phthalate (DBP) | Departure of the leaving group |
| Di-iso-butyl phthalate (DIBP) | Departure of the leaving group |
| Di-(2-ethylhexyl) phthalate (DEHP) | Nucleophilic attack of OH⁻ |
Photodegradation Mechanisms under Environmental Conditions
Photodegradation, or photolysis, is another crucial abiotic pathway for the transformation of phthalates in the environment. nih.govresearchgate.net This process can occur through direct photolysis, where the phthalate molecule directly absorbs UV radiation, or indirect photolysis, which involves reactions with photochemically produced reactive species like hydroxyl radicals or singlet oxygen. unipa.it
The efficiency of photodegradation is dependent on several factors, including the specific phthalate ester, the presence of photosensitizers (like humic substances), and the environmental matrix (e.g., water, organic solvents). unipa.itnih.govacs.org For instance, the photodegradation rates of DMP and Di-n-octyl phthalate (DOP) were found to be significantly faster in dichloromethane (B109758) than in water or n-hexane. nih.gov
The mechanisms of photodegradation can be complex and lead to various byproducts. Reactions can include photoinduced decarboxylation, hydroxylation, dealkylation, and the cleavage of C-O and C-C bonds. unipa.it For example, under UV irradiation, DBP can decompose into products like butyl benzoate (B1203000) and benzoic acid. The presence of catalysts like titanium dioxide (TiO₂) can significantly enhance the degradation rate of phthalates.
| Phthalate Ester | Solvent | Half-life |
|---|---|---|
| Dimethyl phthalate (DMP) | Water | 19.2 days |
| Dimethyl phthalate (DMP) | Dichloromethane | 9.62 hours |
| Dimethyl phthalate (DMP) | n-Hexane | >30 days |
| Di-n-octyl phthalate (DOP) | Water | 3.99 days |
| Di-n-octyl phthalate (DOP) | Dichloromethane | 3.77 hours |
| Di-n-octyl phthalate (DOP) | n-Hexane | 21.0 days |
Biotic Transformation and Biodegradation Pathways of Phthalates
Microbial Degradation Mechanisms: Aerobic and Anaerobic Processes
Microorganisms capable of degrading phthalates are found across aerobic, facultatively anaerobic, and strictly anaerobic species. iwaponline.com The degradation pathways diverge significantly depending on the availability of oxygen.
Aerobic Degradation:
Under aerobic conditions, the degradation of phthalic acid is initiated by the action of dioxygenase enzymes. iwaponline.com These enzymes introduce hydroxyl groups onto the aromatic ring, a critical activation step. For instance, phthalate-3,4-dioxygenase or phthalate-4,5-dioxygenase converts phthalate into a cis-dihydrodiol intermediate. researchgate.net This is followed by dehydrogenation to form dihydroxyphthalate, which is then decarboxylated to yield protocatechuate (3,4-dihydroxybenzoate). iwaponline.complos.org Protocatechuate is a central intermediate that subsequently enters either the ortho- or meta-cleavage pathway, ultimately breaking down the aromatic ring and leading to intermediates of central metabolism like acetyl-CoA and succinyl-CoA. researchgate.netresearchgate.net
The initial hydrolysis of phthalate esters is carried out by esterase enzymes, which release the alcohol side chains and phthalic acid. nih.gov The released alcohols are typically readily metabolized by a wide range of microorganisms.
Anaerobic Degradation:
In the absence of oxygen, the strategy for phthalate degradation is fundamentally different. Anaerobic bacteria first activate phthalic acid by converting it into a thioester, typically phthaloyl-CoA. iwaponline.com This activation can be catalyzed by an ATP-dependent CoA ligase or a CoA transferase. researchgate.netnih.gov The key subsequent step is the decarboxylation of the unstable phthaloyl-CoA intermediate to form benzoyl-CoA, another central intermediate in the anaerobic degradation of aromatic compounds. researchgate.netresearchgate.netmdpi.com This decarboxylation is performed by the oxygen-sensitive enzyme phthaloyl-CoA decarboxylase (PCD), which belongs to the UbiD family of enzymes. iwaponline.comresearchgate.net Benzoyl-CoA is then further metabolized through various reduction and ring-cleavage pathways common to anaerobic metabolism. mdpi.com
The co-occurrence of heavy metals like lead can influence these microbial degradation processes. Research has shown that the effect of lead is concentration-dependent. In a study on the degradation of di-n-butyl phthalate (DBP) by a bacterial consortium, low concentrations of Pb²⁺ (50 mg/L) were found to enhance the degradation ratio compared to control experiments. plos.org However, as the concentration of Pb²⁺ increased, it began to inhibit the degradation process. plos.org
Table 1: Effect of Lead (Pb²⁺) Concentration on the Biodegradation of Di-n-butyl Phthalate (DBP) by Bacterial Consortium LV-1
| Pb²⁺ Concentration (mg/L) | DBP Degradation Ratio (%) | Effect Compared to Control |
|---|---|---|
| 0 (Control) | ~92% (Implied) | Baseline |
| 50 | 95.04 | Enhancement |
| 100 | ~90% (Estimated from graph) | Slight Inhibition |
| 200 | ~85% (Estimated from graph) | Inhibition |
| 300 | ~78% (Estimated from graph) | Strong Inhibition |
| 400 | ~70% (Estimated from graph) | Very Strong Inhibition |
Data derived from Wang et al., 2017. plos.org The control degradation is the baseline against which the effects of lead are measured. The degradation ratio decreased as lead concentrations rose above 50 mg/L, indicating an inhibitory effect at higher levels. plos.org
Enzymatic Biotransformation Processes in Phthalate Degradation
The enzymatic breakdown of phthalates is a stepwise process involving several key classes of enzymes. The initial and often rate-limiting step for phthalate ester degradation is the hydrolysis of the ester bonds. nih.gov
Esterases and Hydrolases: These enzymes catalyze the cleavage of the ester linkages in phthalate diesters to produce monoesters and then phthalic acid, releasing the alcohol side chains. nih.govresearchgate.net The efficiency and substrate specificity of these enzymes can vary significantly between different microbial species. Some esterases are specific to short-chain phthalates, while others can act on a broader range of substrates. srce.hr
Dioxygenases: As mentioned, these are critical in the aerobic pathway. They are typically multi-component enzyme systems that incorporate both atoms of molecular oxygen into the phthalate ring, initiating its destabilization for subsequent cleavage. iwaponline.comresearchgate.net
Dehydrogenases: Following dioxygenation, cis-diol dehydrogenases catalyze the aromatization of the dihydroxylated intermediate, leading to the formation of protocatechuate or other dihydroxy-aromatic compounds. iwaponline.com
CoA Ligases/Transferases: In anaerobic pathways, these enzymes are responsible for the activation of phthalic acid to its coenzyme A (CoA) thioester, a necessary step for the subsequent decarboxylation. iwaponline.comresearchgate.net For example, a succinyl-CoA:o-phthalate CoA-transferase has been identified in the nitrate-reducing bacterium Azoarcus sp. researchgate.net
Decarboxylases: These enzymes are crucial for removing a carboxyl group from the phthalate structure. In aerobic pathways, cofactor-free decarboxylases act on dihydroxy-PA intermediates. iwaponline.com In anaerobic pathways, the UbiD-like phthaloyl-CoA decarboxylase (PCD) catalyzes the mechanistically challenging decarboxylation of phthaloyl-CoA to benzoyl-CoA. iwaponline.comnih.gov This enzyme requires a prenylated flavin mononucleotide (prFMN) cofactor to function. researchgate.net
The presence of heavy metals like lead can inhibit enzymatic activity by binding to active sites, denaturing the protein structure, or interfering with essential cofactors, which may explain the reduced degradation rates observed at higher lead concentrations. plos.org
Role of Microbial Consortia in Phthalate Mineralization
The complete mineralization of phthalates to carbon dioxide and water is often not accomplished by a single microbial species but by a consortium of different microorganisms. nih.govnih.gov This is because the degradation pathway involves multiple steps, and different microbes may be specialized in carrying out specific transformations. nih.gov
A bacterial consortium designated LV-1, enriched from river sludge, demonstrated effective degradation of di-n-butyl phthalate (DBP). plos.org This consortium was composed of multiple genera, including Brucella spp. and Sinobacter spp., highlighting the diversity often required for robust degradation. plos.org The consortium was also capable of degrading other phthalates like dimethyl phthalate (DMP) and diethyl phthalate (DEP). plos.org
Furthermore, some consortia exhibit enhanced resilience to environmental stressors. The presence of multiple species with varied metabolic capabilities can improve adaptability to changes in pH, temperature, and the presence of co-contaminants like heavy metals. nih.gov The ability of a consortium to withstand inhibitory concentrations of lead may be greater than that of a single species, as some members may possess resistance mechanisms that protect the entire community.
Chemodynamics of Phthalates in Environmental Matrices
The behavior and fate of phthalates in the environment are governed by their physicochemical properties and the characteristics of the environmental matrix. researchgate.net Phthalates are a diverse group of compounds with varying hydrophobicity, water solubility, and vapor pressure, which dictates their partitioning between air, water, soil, and sediment. acs.org
Generally, phthalates exhibit low volatility and moderate to high hydrophobicity, particularly those with longer alkyl chains. cdc.gov This leads to their strong adsorption onto soil organic matter, sediments, and sludge. nih.gov The octanol-water partition coefficient (Kow) is a key indicator of this behavior; higher molecular weight phthalates like di-(2-ethylhexyl) phthalate (DEHP) have a high Kow and tend to be less mobile and more persistent in soil and sediment compared to lower molecular weight phthalates like diethyl phthalate (DEP). cdc.gov
This sorption to solids has several implications:
It reduces the concentration of phthalates in the aqueous phase, thereby lowering their mobility and potential for groundwater contamination.
It decreases the bioavailability of phthalates to microorganisms, which can slow down their rate of biodegradation. Recalcitrance of DEHP in soil has been attributed to its poor bioavailability.
Sediments and sludge often act as sinks for phthalates in aquatic systems and wastewater treatment plants, respectively. nih.govresearchgate.net
The co-occurrence of lead can further complicate these dynamics. Lead itself binds strongly to soil components like organic matter and clay minerals. The presence of high concentrations of lead could potentially alter the surface chemistry of soil particles, which might influence the sorption-desorption behavior of phthalates. While direct studies on this interaction are limited, it is plausible that co-contamination could affect the partitioning and ultimate fate of phthalates in the environment.
Advanced Remediation Technologies for Phthalate Contamination and Lead Co Contamination
Sorption-Based Remediation Strategies
Sorption-based methods are recognized as efficient and economical strategies for the removal of contaminants from aqueous environments. nih.gov These techniques utilize solid materials, known as sorbents, to bind pollutants, thereby removing them from the surrounding matrix. In the context of co-contamination, the ideal sorbent would exhibit a high affinity for both phthalates and lead ions.
Novel adsorbents like biochar and activated carbon have demonstrated significant potential for the remediation of sites contaminated with both phthalates and heavy metals. These carbonaceous materials are favored for their large surface area, porous structure, and the presence of various surface functional groups that facilitate the binding of different types of pollutants. nih.gov
Biochar , a carbon-rich material produced from the pyrolysis of biomass, has emerged as a sustainable and cost-effective adsorbent. mdpi.comnih.gov Its application can improve soil quality and immobilize heavy metals like lead and cadmium. nih.govresearchgate.net The alkaline nature of many biochars can increase soil pH, which in turn reduces the bioavailability of heavy metals by promoting their precipitation. nih.gov For organic pollutants like phthalates, biochar's effectiveness is attributed to mechanisms such as hydrophobic partitioning and hydrogen bonding. mdpi.com Studies have shown that the adsorption capacity of biochar is influenced by the feedstock material and pyrolysis temperature. mdpi.com For instance, wood-derived biochar has shown strong hydrophobic partitioning for certain phthalates. mdpi.com
Activated Carbon (AC) is a highly porous adsorbent that has been widely used for the removal of various organic pollutants, including phthalates, from water. mdpi.comnih.gov Its excellent adsorption performance is due to its extensive surface area and well-developed pore structure. mdpi.com Commercial activated carbons have shown high adsorption capacities for phthalates like diethyl phthalate (B1215562) (DEP) and dibutyl phthalate (DBP). mdpi.comnih.gov The efficiency of AC in adsorbing phthalates can be influenced by environmental factors such as pH and the presence of other substances like ethanol (B145695), which can significantly reduce adsorption capacity. mdpi.comnih.gov While highly effective, the cost of activated carbon can be a limiting factor, leading to research into lower-cost alternatives like biochar. mdpi.com
The table below summarizes the adsorption capacities of various novel materials for different phthalates.
Table 1: Adsorption Capacities of Various Adsorbents for Phthalates
| Adsorbent | Phthalate | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Purolite Macronet MN100 | Dimethyl Phthalate (DMP) | 463.37 | rsc.org |
| MWCNTs | Dimethyl Phthalate (DMP) | 196.85 | rsc.org |
| Fe3O4/MWCNTs | Dimethyl Phthalate (DMP) | 136.99 | rsc.org |
| Granular Activated Charcoal | Diethyl Phthalate (DEP) | 293.4 | nih.gov |
| Peat-based Activated Carbon | Diethyl Phthalate (DEP) | 858 | mdpi.com |
| Grass-derived Biochar | Diethyl Phthalate (DEP) | 46.04 | mdpi.com |
| Reed-derived Biochar | Diethyl Phthalate (DEP) | 31.54 | mdpi.com |
| Sawdust-derived Biochar | Diethyl Phthalate (DEP) | 18.39 | mdpi.com |
| Activated Carbon (Albizia julibrissin pods) | Dibutyl Phthalate (DBP) | 977 | mdpi.com |
| Water Hyacinth Biochar | Dimethyl Phthalate (DMP) | 1.83 | |
| Water Hyacinth Biochar | Benzyl (B1604629) Butyl Phthalate (BBP) | 1.77 | |
| Water Hyacinth Biochar | Bis(2-ethylhexyl) Phthalate (BEHP) | 1.62 |
Understanding the mechanisms governing the adsorption and desorption of phthalates is crucial for optimizing remediation technologies. The primary forces driving the adsorption of phthalates onto carbonaceous materials include:
Hydrophobic Interactions : This is a key mechanism, especially for less polar phthalate molecules, which are repelled by water and prefer to associate with the non-polar surface of the adsorbent. mdpi.comnih.gov
π-π Interactions : The aromatic rings present in phthalate molecules can interact with the graphitic structures of activated carbon and biochar through π-π stacking. rsc.org
Hydrogen Bonding : Phthalates can act as hydrogen bond acceptors, forming bonds with hydrogen-donating functional groups on the adsorbent surface. mdpi.comrsc.org
Pore-filling : The porous structure of adsorbents like activated carbon allows phthalate molecules to diffuse and become trapped within the micropores. nih.gov
Desorption studies are equally important, particularly for the regeneration and reuse of adsorbents. Research has shown that using solvents like absolute ethanol can achieve complete recovery of adsorbed dimethyl phthalate (DMP), allowing for high regeneration efficiency of the adsorbent. rsc.org The desorption process can be influenced by factors such as temperature and the chemical properties of the surrounding solution. nih.gov
Adsorption onto Novel Materials (e.g., Biochar, Activated Carbon)
Advanced Oxidation Processes (AOPs) for Phthalate Degradation
Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). iwaponline.comresearchgate.netresearchgate.net These radicals are non-selective and can effectively degrade a wide range of recalcitrant organic pollutants, including phthalates, mineralizing them into less harmful substances like carbon dioxide and water. nih.govmdpi.com AOPs encompass various methods, including photocatalysis, Fenton processes, and ozonation. iwaponline.com
Photocatalysis is an AOP that utilizes a semiconductor photocatalyst (e.g., titanium dioxide, TiO2) and a light source (e.g., UV light) to generate ROS. nih.govmdpi.com The mechanism involves the excitation of the photocatalyst by light, which generates electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2−•). nih.gov
These highly reactive radicals are responsible for the degradation of phthalate molecules. nih.gov The degradation pathway typically involves the radicals attacking the phthalate structure, leading to the hydroxylation of the benzene (B151609) ring and the cleavage of the ester side chains. nih.govresearchgate.net This process breaks down the parent compound into various intermediates, such as phthalic acid, and eventually leads to the opening of the aromatic ring and complete mineralization. nih.gov The efficiency of photocatalytic degradation can be influenced by factors like the initial pollutant concentration, catalyst dosage, light intensity, and pH. researchgate.net For example, the UV/TiO2 system has demonstrated high removal efficiencies for DMP, DEP, and DBP. nih.gov
Table 2: Efficiency of Photocatalytic Systems for Phthalate Degradation
| Photocatalytic System | Phthalate | Removal Efficiency | Time (min) | Reference |
|---|---|---|---|---|
| UV/TiO₂ | Dimethyl Phthalate (DMP) | 93.03% | 90 | nih.gov |
| UV/TiO₂ | Diethyl Phthalate (DEP) | 92.64% | 90 | nih.gov |
| UV/TiO₂ | Dibutyl Phthalate (DBP) | 92.50% | 90 | nih.gov |
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. gnest.org This process is effective for oxidizing various organic contaminants. The efficiency of the Fenton process is dependent on parameters such as the concentrations of H₂O₂ and Fe²⁺, and the solution pH, which is typically optimal in the acidic range (around pH 3). researchgate.netresearchgate.net
The photo-Fenton process is an enhancement of the conventional Fenton reaction, where UV light is used to irradiate the solution. gnest.org This irradiation accelerates the regeneration of Fe²⁺ from ferric ions (Fe³⁺) and promotes the photolysis of H₂O₂, leading to the generation of additional hydroxyl radicals. gnest.org Consequently, the photo-Fenton process often achieves higher degradation rates and efficiencies than the Fenton process alone. researchgate.netgnest.org Studies have demonstrated significant improvements in the degradation of various phthalates when moving from Fenton to photo-Fenton systems. researchgate.net For example, the degradation of DEHP increased from 84% to 97% with the addition of UV irradiation. researchgate.net
**Table 3: Degradation Efficiencies of Fenton and Photo-Fenton Processes for a Phthalate Mixture***
| Phthalate | Fenton Process Degradation Efficiency | Photo-Fenton Process Degradation Efficiency | Reference |
|---|---|---|---|
| Diethyl Phthalate (DEP) | 19% | 22% | researchgate.net |
| Benzyl Butyl Phthalate (BBP) | 50% | 71% | researchgate.net |
| Bis(2-ethylhexyl) Phthalate (DEHP) | 84% | 97% | researchgate.net |
| Diisononyl Phthalate (DINP) | 90% | 97% | researchgate.net |
| Diisodecyl Phthalate (DIDP) | 48% | 81% | researchgate.net |
\Conditions: 20 mg/L phthalate mixture, 100 mg/L H₂O₂, 10 mg/L Fe²⁺, pH 3, 30 min (Fenton), 90 min (Photo-Fenton).* researchgate.net
Ozonation involves the use of ozone (O₃), a powerful oxidant, to degrade organic pollutants. mdpi.com Ozone can react with contaminants directly through molecular ozone attack or indirectly through the formation of hydroxyl radicals, especially at higher pH values. mdpi.comconicet.gov.ar While effective, ozonation alone can be selective and may not achieve complete mineralization. mdpi.comconicet.gov.ar
To enhance degradation efficiency, ozone is often combined with other processes such as UV radiation (O₃/UV), hydrogen peroxide (O₃/H₂O₂), or catalysts. iwaponline.comrsc.org These combined processes, also known as catalytic ozonation, promote the decomposition of ozone into highly reactive hydroxyl radicals, leading to faster and more complete degradation of pollutants. researchgate.netmdpi.comrsc.org For example, combining ozonation with a Pt/γ-Al₂O₃ catalyst and UV light significantly increased the total organic carbon (TOC) mineralization of dimethyl phthalate (DMP) compared to ozonation alone. nih.gov The O₃/H₂O₂ process (peroxone) has also been shown to be highly effective, achieving 99.9% removal of DEP from synthetic leachate. mdpi.com
**Table 4: Total Organic Carbon (TOC) Mineralization Efficiency of Different Ozonation Processes for Dimethyl Phthalate (DMP) Degradation***
| Ozonation Process | TOC Mineralization Efficiency | Reference |
|---|---|---|
| High-Gravity Ozonation (HG-OZ) | 45% | nih.gov |
| HG Photolysis Ozonation (HG-UV-OZ) | 56% | nih.gov |
| HG Catalytic Ozonation (HG-Pt-OZ) | 57% | nih.gov |
| HG UV Catalytic Ozonation (HG-UV-Pt-OZ) | 68% | nih.gov |
\Applied ozone dosage of 1.2 g/L.* nih.gov
Radical-Based Oxidation Systems (e.g., Sulfate Radicals, Hydroxyl Radicals)
Bioremediation Approaches
Bioremediation offers an environmentally friendly and cost-effective alternative to physicochemical methods for cleaning up contaminated sites. frontiersin.orgnih.gov It utilizes the metabolic capabilities of microorganisms (bacteria, fungi) or plants to degrade, transform, or immobilize contaminants like phthalates and lead. frontiersin.orgfrontiersin.org
In environments co-contaminated with phthalates and lead, microbial remediation faces the dual challenge of organic pollutant degradation and heavy metal toxicity. mdpi.com Many microorganisms capable of degrading phthalates are inhibited by the presence of heavy metals like lead. mdpi.com However, researchers have identified lead-resistant bacterial strains that can perform bioremediation. scirp.org Some microbial consortia have shown synergistic effects, where different species work together to tackle both contaminants. nih.govresearchgate.net For instance, a DBP-degrading bacterium (Glutamicibacter nicotianae) can work in tandem with a non-DBP-degrading but metal-resistant bacterium (Cupriavidus metallidurans) to achieve effective remediation in co-contaminated scenarios. researchgate.net
The primary mechanism for phthalate bioremediation is enzymatic degradation. Bacteria possess enzymes like esterases and hydrolases that break down phthalate esters into phthalic acid and corresponding alcohols, which are then funneled into central metabolic pathways. nih.gov For lead, microbial mechanisms include biosorption (binding of lead to cell surfaces), bioaccumulation (intracellular uptake), and biotransformation or biomineralization, where microbes convert soluble, toxic lead into more stable, less bioavailable forms like lead phosphates or sulfides. frontiersin.orgmdpi.com
Table 4: Examples of Microorganisms in Phthalate and Lead Remediation
| Microorganism(s) | Contaminant(s) | Key Findings | Reference |
|---|---|---|---|
| Rhodococcus pyridinivorans XB | DEHP | Removed 67.6%–85.4% of DEHP from soil in 50 days. | nih.gov |
| Gordonia spp., Agrobacterium spp. | DBP, DEP, DEHP | Identified as potent phthalate degraders in water environments. | nih.gov |
| Aspergillus niger (fungus) | Lead (Pb) | Used in microbial composites with biochar to effectively adsorb and reduce lead pollution. | frontiersin.org |
Composting is a robust and effective bioremediation technology for soil contaminated with organic pollutants like phthalates. nih.govresearchgate.net It involves mixing the contaminated soil with organic amendments (e.g., manure, sawdust, yard trimmings) to create optimal conditions for microbial activity. nih.govbiocycle.net This process enhances the population and activity of indigenous microorganisms capable of degrading contaminants. The thermophilic phase of composting (high temperatures) is particularly effective, significantly accelerating the degradation of phthalates. nih.gov For example, aerobic composting has been shown to remove over 90% of DEHP from soil within 30 days. nih.gov
In soils co-contaminated with lead, composting offers a dual benefit. While microorganisms degrade the phthalates, the organic matter from the compost can immobilize lead, reducing its bioavailability and leachability. researchgate.netnih.gov The organic matter increases the soil's cation exchange capacity and forms stable complexes with lead ions, effectively locking the metal in the soil matrix and preventing its uptake by plants or migration into groundwater. nih.gov However, the presence of heavy metals can also negatively impact microbial communities, so the process must be carefully managed. nih.gov
Table 5: Composting Performance for Phthalate Remediation
| Composting Type | Target Pollutant | Initial Concentration | Removal Efficiency & Time | Reference |
|---|---|---|---|---|
| Aerobic Composting | DEHP | 50–250 mg kg⁻¹ | 91%–96% in 30 days | nih.gov |
| Anaerobic Composting | DEHP | 100 mg kg⁻¹ | 55%–69% in 112 days | nih.gov |
| Aerobic Composting | Explosives (TNT, RDX) | High | >99% for TNT and RDX in ~20 days | biocycle.net |
| Composting with Amendments | PCBs | N/A | 40% remediation in 370 days | biocycle.net |
Phytoremediation of Organic and Inorganic Contaminants (Lead and Phthalates)
Phytoremediation is a cost-effective, plant-based technology that uses living plants to clean up soil, water, and air contaminated with hazardous materials. gau.edu.bdiwaponline.com This approach is considered environmentally friendly and can be an aesthetically pleasing solution for remediating large areas. epa.govfrontiersin.org The success of phytoremediation hinges on the complex interactions between plants, microorganisms in the soil, and the contaminants themselves. epa.gov For co-contamination scenarios involving both lead and phthalates, specific phytoremediation techniques are employed to address these distinct types of pollutants. mdpi.comnih.gov
Phytoextraction Mechanisms and Hyperaccumulator Plants
Phytoextraction is a key phytoremediation process where plants absorb contaminants from the soil through their roots and translocate them to their harvestable, above-ground tissues, such as shoots and leaves. frontiersin.orgmdpi.com This technique effectively removes the contaminants from the soil. frontiersin.org Plants that are particularly effective at this process are known as hyperaccumulators. These plants can absorb and tolerate significantly higher concentrations of heavy metals than other plants. nih.govresearchgate.net
The selection of appropriate plant species is critical for successful phytoextraction. gau.edu.bd Ideal candidates possess the ability to produce a large amount of biomass quickly and accumulate high concentrations of metals in their shoots. bioline.org.br Several plant species have been identified for their potential in phytoextracting lead. For instance, members of the Brassicaceae (mustard family) and Fabaceae (legume family) have shown a high capacity for absorbing heavy metals. researchgate.net Specifically, Brassica juncea (Indian mustard) and Helianthus annuus (sunflower) are noted for their ability to accumulate lead. mdpi.comredalyc.org Research has also highlighted the potential of Sesbania grandiflora and Cleome rutidosperma in lead uptake. researchgate.netfrontiersin.org
To be classified as a hyperaccumulator for specific metals, a plant must meet certain concentration thresholds in its dried foliar tissues. For lead, this threshold is greater than 1000 micrograms per gram. ird.fr
The efficiency of phytoextraction can be influenced by the bioavailability of the metal in the soil. frontiersin.org To enhance the uptake of lead, which can be strongly bound to soil particles, chelating agents are sometimes used. researchgate.net These chemicals, such as EDTA (ethylenediaminetetraacetic acid), can increase the mobility and availability of lead in the soil, making it easier for plants to absorb. bioline.org.brscielo.br Studies have shown that the application of EDTA can significantly increase the accumulation of lead in the shoots of plants like Indian mustard and pea plants. scielo.brnih.gov
Table 1: Examples of Plants Used in Lead Phytoextraction
| Plant Species | Family | Key Findings | Citations |
| Brassica juncea (Indian mustard) | Brassicaceae | Effective in removing lead from water and can be enhanced with chelating agents. | redalyc.org, scielo.br |
| Helianthus annuus (sunflower) | Asteraceae | Shows promise for metal removal in water and its uptake can be enhanced by EDTA. | redalyc.org, nih.gov |
| Sesbania grandiflora | Fabaceae | Demonstrates a high capacity for lead uptake, primarily accumulating it in the roots. | researchgate.net |
| Cleome rutidosperma | Cleomaceae | Can accumulate significant amounts of lead in both roots and shoots. | frontiersin.org |
| Vigna unguiculata (cowpea) | Fabaceae | Found to have the highest lead concentration among four species tested in one study. | nih.gov |
Phytostabilization Principles
Phytostabilization, also known as phytoimmobilization, is a phytoremediation technique that focuses on reducing the mobility and bioavailability of contaminants in the soil, thereby preventing their migration into groundwater or the food chain. mdpi.comresearchgate.netfrontiersin.org Instead of removing the contaminants, plants are used to stabilize them within the rhizosphere (the soil region around the roots). researchgate.netscielo.br This is achieved through several mechanisms, including absorption and accumulation by the roots, adsorption onto the root surface, or the precipitation of the contaminant within the root zone. mdpi.com
This method is particularly effective for heavy metals like lead. researchgate.net The goal is to limit the movement of lead, which helps to reduce the risk of exposure to humans and animals. researchgate.net Plants used for phytostabilization act as a barrier, preventing the resuspension of contaminated dust and minimizing the leaching of lead into water sources. researchgate.net
The effectiveness of phytostabilization can be enhanced by using soil amendments. researchgate.net For instance, adding phosphate (B84403) compounds to the soil can lead to the formation of lead pyromorphite, a highly stable mineral that immobilizes the lead. researchgate.net Biochar, a charcoal-like substance produced from organic waste, has also been shown to be effective. frontiersin.org It can increase soil pH, which in turn reduces the bioavailability of heavy metals like lead, zinc, and cadmium. frontiersin.orgnih.gov
A study on Sasa argenteostriata demonstrated its potential for phytostabilizing lead, zinc, and cadmium, with lead showing the highest mobility in the rhizosphere. nih.gov The research also highlighted the crucial role of rhizospheric bacteria in the phytostabilization process. nih.gov
Rhizofiltration Applications
Rhizofiltration is a phytoremediation technique that specifically targets contaminated water, using the extensive root systems of plants to absorb, concentrate, and precipitate pollutants. redalyc.orgbiointerfaceresearch.com This method is well-suited for treating surface water and groundwater with low, yet significant, concentrations of heavy metals like lead. redalyc.org
The process typically involves growing plants hydroponically and then introducing them to the contaminated water. redalyc.org The plants' roots effectively act as filters, removing the contaminants from the water. biointerfaceresearch.com For rhizofiltration to be efficient, the chosen plant species should have a large root surface area and a high capacity for pollutant accumulation. biointerfaceresearch.com
Indian mustard (Brassica juncea) and sunflower (Helianthus annuus) have been identified as promising candidates for rhizofiltration, with their roots being effective in removing lead, among other heavy metals, from hydroponic solutions. redalyc.org Research has also demonstrated the ability of Sesbania grandiflora to phytoextract heavy metals through rhizofiltration, with a significantly higher accumulation of lead in the roots compared to the shoots. researchgate.net Similarly, Canna, Typha, and Eichhornia have been identified as potential phytoremediators capable of removing over 90% of various heavy metals, including lead, through rhizofiltration. nih.gov
The efficiency of rhizofiltration can be affected by factors such as the pH of the water and the chemical characteristics of the contaminants. biointerfaceresearch.com
Influences of Soil and Plant Factors on Phytoremediation Efficacy
The success of phytoremediation is not solely dependent on the chosen plant species but is also heavily influenced by a variety of soil and plant-related factors. gau.edu.bdfrontiersin.org
Soil Factors:
pH: Soil pH is a critical factor affecting the bioavailability of heavy metals. frontiersin.org Generally, lower pH levels increase the solubility and availability of metals like lead for plant uptake. redalyc.org The addition of biochar can raise soil pH, which can be beneficial for phytostabilization by reducing metal mobility. frontiersin.orgnih.gov
Organic Matter: The amount and nature of organic matter in the soil can influence contaminant availability. frontiersin.org Organic amendments can improve soil structure and fertility, which in turn supports plant growth and enhances phytoremediation efficiency. frontiersin.org
Nutrient Availability: The presence of essential nutrients is crucial for healthy plant growth, which is a prerequisite for effective phytoremediation. gau.edu.bd
Contaminant Bioavailability: The fraction of a contaminant that is available for uptake by plants is a key limiting factor. frontiersin.org For lead, which can be strongly bound to soil particles, its bioavailability is often low. frontiersin.org The use of chelating agents can increase this bioavailability. bioline.org.br
Microbial Activity: The microbial community in the rhizosphere plays a vital role in phytoremediation. epa.govfrontiersin.org Plant-associated microorganisms can help to make heavy metals more available to plants by altering soil pH, producing siderophores, and other mechanisms. frontiersin.org
Plant Factors:
Root System: A deep and extensive root system is advantageous for accessing contaminants throughout the soil profile. epa.gov
Translocation Factor (TF) and Bioconcentration Factor (BCF): These are key metrics for assessing a plant's phytoremediation potential. The BCF is the ratio of the contaminant concentration in the plant's roots to that in the soil, while the TF is the ratio of the contaminant concentration in the plant's shoots to that in its roots. frontiersin.org Plants with a TF and BCF greater than one are considered suitable for phytoextraction. frontiersin.org
Tolerance to Contaminants: The ability of a plant to withstand high concentrations of toxic substances without showing signs of stress is crucial for its survival and effectiveness in a contaminated environment. nih.gov
Integrated Remediation Strategies for Complex Contamination Scenarios
For instance, phytoremediation can be combined with the use of soil amendments to enhance its effectiveness. As mentioned earlier, the application of biochar can help to immobilize lead (phytostabilization) while also potentially improving soil conditions for the microbial degradation of phthalates. nih.govfrontiersin.orgnih.gov Similarly, the use of chelating agents can boost the phytoextraction of lead, and this could be paired with bioaugmentation—the introduction of specific microorganisms—to enhance the breakdown of phthalates. mdpi.comscielo.br
Research has shown that the presence of heavy metals can inhibit the uptake of phthalates by plants. researchgate.net This highlights the need for a strategic approach where the remediation of one contaminant does not hinder the removal of another. An integrated strategy might involve a phased approach, where conditions are first optimized for the degradation of phthalates, followed by measures to enhance the phytoextraction of lead.
Furthermore, combining phytoremediation with other technologies can be beneficial. For example, composting is a promising technology for degrading phthalates in soil. nih.gov A strategy could involve an initial phase of composting to reduce phthalate concentrations, followed by the planting of hyperaccumulator species to extract the remaining lead.
The development of effective integrated remediation strategies requires a thorough understanding of the specific site conditions, including the types and concentrations of contaminants, soil properties, and the interactions between the various components of the ecosystem. mdpi.com
Analytical Methodologies for Environmental Monitoring and Quantification of Phthalates
Sample Preparation and Extraction Techniques for Complex Environmental Matrices
The initial and most critical stage in the analysis of lead phthalate (B1215562) from environmental samples is the extraction and concentration of the analyte from the matrix. researchgate.net Various techniques have been developed and optimized to handle the diversity of environmental samples, each with its own set of advantages and limitations. mdpi.com
Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction (LLE) is a conventional and widely used technique for the isolation of phthalates from aqueous samples. europa.euresearchgate.net This method involves the partitioning of the target analyte between the aqueous sample and an immiscible organic solvent. researchgate.net The choice of solvent is critical for achieving high extraction efficiency. Common solvents used for phthalate extraction include n-hexane, dichloromethane (B109758), and chloroform (B151607). europa.euresearchgate.net
To enhance the extraction of more polar phthalates and to improve phase separation, various optimization strategies are employed. One such strategy is the addition of inorganic salts, a "salting-out" effect, which decreases the solubility of the phthalate in the aqueous phase and promotes its transfer into the organic phase. scilit.comcapes.gov.br For instance, the addition of sodium chloride has been shown to improve the extraction recovery of several phthalate esters. scilit.com Furthermore, the use of water-soluble organic solvents like propanol (B110389) can be effective for phthalate extraction, with subsequent phase separation induced by the addition of salts like ammonium (B1175870) sulfate. researchgate.net
Table 1: LLE Optimization Parameters for Phthalate Extraction
| Parameter | Description | Common Approaches |
|---|---|---|
| Solvent Type | Selection of an appropriate immiscible organic solvent. | n-hexane, Dichloromethane, Chloroform. europa.euresearchgate.net |
| Salting-Out Agent | Addition of inorganic salts to decrease analyte solubility in the aqueous phase. | Sodium Chloride, Ammonium Sulfate. scilit.comcapes.gov.br |
| Solvent Volume | Optimizing the ratio of organic solvent to aqueous sample. | Varies depending on the specific method and sample volume. |
| Extraction Time & Agitation | Ensuring sufficient time and mixing for analyte partitioning. | Vigorous shaking for a set duration. researchgate.net |
This table summarizes key parameters that are optimized in Liquid-Liquid Extraction for the analysis of phthalates.
Solid-Phase Extraction (SPE) and Microextraction (SPME) Applications
Solid-Phase Extraction (SPE) offers an alternative to LLE, often providing cleaner extracts and reducing solvent consumption. mdpi.com In SPE, the sample is passed through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent. scielo.br For phthalate analysis, C18 (octadecyl silica) is a commonly used sorbent due to its effectiveness in retaining these nonpolar compounds from aqueous matrices. mdpi.com
Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE that has gained popularity for the analysis of phthalates. mdpi.com In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (either directly or in the headspace). mdpi.com The phthalates partition onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com This technique combines sampling, extraction, and concentration into a single step, minimizing sample handling and the risk of contamination. mdpi.com
Recent innovations include the development of novel SPME fiber coatings, such as silver-incorporated polyaniline on a pencil lead fiber, which have shown high efficiency and reusability for the extraction of various phthalate esters. iaea.orgresearchgate.net
Table 2: Comparison of SPE and SPME for Phthalate Analysis
| Feature | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |
|---|---|---|
| Principle | Analyte retained on a solid sorbent packed in a cartridge. | Analyte partitioned onto a coated fiber. mdpi.com |
| Solvent Usage | Reduced compared to LLE, but still requires elution solvent. mdpi.com | Solvent-free or nearly solvent-free. mdpi.com |
| Sample Volume | Can handle larger sample volumes. | Typically used for smaller sample volumes. |
| Advantages | Cleaner extracts, high recovery. mdpi.com | Combines sampling, extraction, and concentration; minimizes contamination risk. mdpi.com |
| Applications | Widely used for water, soil, and food samples. scielo.br | Environmental monitoring, food analysis, biological samples. mdpi.com |
This table provides a comparative overview of Solid-Phase Extraction and Solid-Phase Microextraction techniques as applied to phthalate analysis.
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique that has been successfully applied to the determination of phthalates in various samples, including water and beverages. researchgate.netrsc.org The method involves the rapid injection of a mixture of an extraction solvent (a few microliters of a high-density organic solvent) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or acetonitrile) into the aqueous sample. tandfonline.com This creates a cloudy solution of fine droplets, providing a large surface area for the rapid transfer of the analytes from the aqueous phase to the extraction solvent. tandfonline.com The phases are then separated by centrifugation, and the enriched analyte in the sedimented phase is collected for analysis. tandfonline.com
The efficiency of DLLME is influenced by several factors, including the type and volume of the extraction and disperser solvents, the pH of the sample, and the addition of salt. scilit.comrsc.org For instance, using chloroform as the extraction solvent and acetonitrile (B52724) as the disperser, with the addition of sodium chloride, has been shown to achieve high enrichment factors and extraction recoveries for a range of phthalate esters. scilit.com
QuEChERS Methodology Adaptation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, originally developed for pesticide residue analysis in food, has been adapted for the determination of phthalates in various complex matrices, including grain sorghum and cetacean blubber. epa.govuma.pt The typical QuEChERS procedure involves an initial extraction with acetonitrile followed by a "salting-out" step to induce phase separation. A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), is then performed by adding a mixture of sorbents to the extract to remove interfering matrix components. epa.gov
For phthalate analysis, the sorbent mixture in the d-SPE step is crucial. A combination of primary secondary amine (PSA) and C18 has been effectively used to remove polar interferences and lipids from the extracts. epa.gov The QuEChERS approach is advantageous due to its simplicity, high sample throughput, and low solvent consumption. uma.pt
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate the individual phthalate compounds before their detection and quantification. mdpi.com Gas chromatography is the most predominantly used technique for phthalate analysis. europa.eu
Gas Chromatography (GC) for Phthalate Separation
Gas chromatography (GC) is the cornerstone for the separation and analysis of phthalates due to their volatility. europa.euscielo.br The separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl methylpolysiloxane. europa.eu The choice of the column and the temperature program are critical for achieving good resolution of the different phthalate esters. europa.eunih.gov
A temperature-programmed run is essential for separating a wide range of phthalates with varying boiling points, from the more volatile dimethyl phthalate to the less volatile higher molecular weight phthalates. nih.gov The injector temperature is also a critical parameter, as it needs to be high enough to ensure complete vaporization of the analytes without causing thermal degradation. frontiersin.org
For detection, mass spectrometry (MS) is the most common and powerful technique coupled with GC for phthalate analysis. europa.eu GC-MS provides both qualitative (identification based on mass spectra) and quantitative (based on ion abundance) information. gcms.cz Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis by monitoring only the characteristic ions of the target phthalates. europa.euoregonstate.edu Another detector that has been used is the electron capture detector (ECD), which is particularly sensitive to the electronegative phthalate molecules. scielo.br
Table 3: Typical GC Conditions for Phthalate Analysis
| GC Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness; 5% phenyl methylpolysiloxane stationary phase. nih.gov | Separation of individual phthalate esters. |
| Oven Temperature Program | Initial hold, followed by one or more temperature ramps to a final temperature. nih.gov | Elution of a wide range of phthalates with different volatilities. |
| Injector Temperature | 250-280 °C. nih.gov | Complete and rapid vaporization of the sample. |
| Carrier Gas | Helium or Hydrogen. frontiersin.org | Mobile phase to carry analytes through the column. |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD). europa.euscielo.br | Detection and quantification of the separated phthalates. |
This table presents typical Gas Chromatography parameters used for the analysis of phthalates.
High-Performance Liquid Chromatography (HPLC) for Phthalate Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying phthalate esters and their metabolites in various samples. nih.govclinmedjournals.org Its application to "lead phthalate" would focus on the detection of the phthalate moiety, likely as phthalic acid, after sample preparation.
The separation is typically achieved using reverse-phase chromatography, most commonly with a C18 column. clinmedjournals.orgmdpi.com A mobile phase gradient, often consisting of an aqueous component (like an ammonium acetate (B1210297) buffer or water) and an organic component (such as acetonitrile or methanol), is used to elute the compounds from the column. nih.govmdpi.comresearchgate.net For instance, a method developed for phthalates in bottled water used a mobile phase of 10 mM ammonium acetate buffer (pH 5) and a mixture of methanol (B129727) and isopropanol. mdpi.com Another for alcoholic beverages used ultrapure water and acetonitrile. nih.gov Detection is frequently performed using a UV detector, with wavelengths around 225 nm being common for phthalates. clinmedjournals.orgresearchgate.net
For the analysis of this compound, the sample would likely be acidified to protonate the phthalate dianion into phthalic acid, which could then be separated and quantified using an appropriate HPLC method.
Table 1: Example HPLC Conditions for Phthalate Analysis
| Parameter | Condition | Source(s) |
| Column | Poroshell 120 C18 (150 x 4.6 mm, 4 µm) | mdpi.com |
| WatersX bridge C18 (100 x 4.6 mm, 3.5 µm) | clinmedjournals.org | |
| Mobile Phase | A: 10 mM Ammonium Acetate Buffer (pH 5) B: Methanol/Isopropanol (50:50 v/v) | mdpi.com |
| Acetonitrile:Water (90:10 v/v) | clinmedjournals.org | |
| Detection | Photodiode Array (PDA) or UV Detector | clinmedjournals.orgmdpi.com |
| Wavelength | 225 nm | researchgate.net |
| Flow Rate | 1.0 mL/min | clinmedjournals.org |
Mass Spectrometry Detection and Identification
Mass spectrometry (MS) is the definitive technique for the identification and quantification of trace-level contaminants due to its high sensitivity and selectivity. mdpi.com For a compound like this compound, MS would be essential for confirming the presence of both the lead and the phthalate components, although typically through separate specialized MS techniques.
Single Mass Spectrometry (MS) Applications
Single quadrupole mass spectrometers, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), are widely used for the analysis of phthalates. waters.comberkeleyanalytical.com In GC-MS analysis, a common feature in the electron ionization (EI) mass spectra of many phthalate esters is a characteristic fragment ion at a mass-to-charge ratio (m/z) of 149. rsc.org This ion corresponds to the protonated phthalic anhydride (B1165640) and serves as a strong indicator for the presence of a phthalate structure. rsc.org Using a single quadrupole MS detector increases selectivity compared to UV detectors, reducing potential false positives from matrix interferences. waters.com
For the lead component, the primary tool is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique is capable of detecting metals at very low concentrations. Lead has several stable isotopes (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) that can be monitored by ICP-MS for unambiguous identification and quantification.
Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity
Tandem mass spectrometry (MS/MS), such as that using a triple quadrupole instrument, offers even greater specificity and sensitivity than single MS. nih.gov It is the preferred method for detecting trace levels of phthalate metabolites in complex biological samples. nih.gov In MS/MS, a specific precursor ion (e.g., the molecular ion of a phthalate) is selected, fragmented through collision-induced dissociation (CID), and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interferences, leading to lower detection limits and more reliable quantification. researchgate.net The fragmentation of the m/z 149 ion, for example, can be used to confirm the phthalate structure. researchgate.net
For lead analysis, ICP-MS/MS can be used to remove isobaric interferences (where other ions have the same mass as the target lead isotopes), thereby improving detection limits and accuracy in complex matrices.
Isotope Dilution Mass Spectrometry for Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary or reference method for achieving the highest accuracy and precision in quantification. The technique involves spiking a sample with a known amount of a stable, isotopically-enriched standard of the analyte. The altered isotopic ratio in the sample is then measured by a mass spectrometer.
For the phthalate moiety, deuterium-labeled phthalate standards would be used. mdpi.com By measuring the ratio of the native analyte to the labeled standard, precise quantification can be achieved that corrects for analyte losses during sample preparation and for matrix effects during analysis.
For the lead component, speciated isotope dilution mass spectrometry (SIDMS) using certified enriched isotopic lead standards (e.g., enriched ²⁰⁶Pb or ²⁰⁸Pb) would be the method of choice. The ratio of the natural lead isotopes to the enriched spike isotope is measured by ICP-MS to calculate the concentration with high accuracy. This approach effectively corrects for sample preparation losses and instrument drift.
Challenges in Phthalate Quantification in Environmental Samples
The accurate quantification of phthalates, and by extension this compound, in environmental samples is a significant analytical challenge. nih.gov This is due to their frequent presence at very low concentrations within complex matrices and the high risk of sample contamination during the analytical process. nih.govsrce.hr
Low Concentration Detection Limits
Achieving the low detection limits required for environmental monitoring is a major hurdle. Phthalate esters are ubiquitous in the laboratory environment, found in solvents, reagents, plastic labware (like pipette tips and vials), and even in ambient air. srce.hrbio-conferences.org This pervasive background contamination can lead to false-positive results or the overestimation of phthalate concentrations in a sample, making it difficult to accurately measure trace amounts. srce.hr
To mitigate this, rigorous quality control measures are essential. These include the use of high-purity solvents, pre-washing all glassware, and running frequent laboratory reagent blanks to assess the level of background contamination. epa.gov Eliminating plastic materials from the analytical procedure wherever possible is a crucial step. srce.hr For lead analysis, similar challenges exist with background contamination, requiring the use of trace-metal-grade acids and clean lab techniques to achieve the low detection limits necessary for assessing environmental and human health risks. nih.gov
Mitigation of Laboratory Cross-Contamination
The accurate analysis of phthalates, including this compound, is significantly challenged by their ubiquitous presence in the laboratory environment. capes.gov.breuropa.eu Cross-contamination can lead to artificially inflated measurements and false-positive results, compromising the integrity of environmental monitoring data. capes.gov.br Phthalates are commonly found in a wide array of laboratory materials, including solvents, reagents, glassware, and plasticware, which can leach these compounds into samples during preparation and analysis. nih.govepa.gov
Sources of Contamination: Common sources of phthalate contamination in a laboratory setting are extensive and require careful management. These include:
Laboratory Materials: Plastic materials are a primary source of contamination. nih.gov Items such as sampling containers, pipette tips, and tubing can release phthalates.
Reagents and Solvents: Solvents and reagents can contain phthalate impurities. epa.gov The use of high-purity reagents and solvents is crucial to minimize this interference. epa.gov
Glassware: Even glassware can be a source of contamination and may require rigorous cleaning procedures to remove adsorbed phthalates. europa.eucdc.gov
Laboratory Environment: The indoor air and dust in a laboratory can contain phthalates, which can settle into samples. capes.gov.breuropa.eu Building materials, such as PVC flooring, can also contribute to background levels of certain phthalates. europa.eu
Personnel: Lab coats and personal care products used by laboratory staff can introduce phthalates into the work area. cannabissciencetech.com
Preventative Strategies: A multi-faceted approach is necessary to control and mitigate the risk of laboratory cross-contamination. Key strategies are outlined in the table below.
| Strategy | Description | References |
| Material Selection and Preparation | Avoid plastic containers and labware where possible. europa.eu Use glassware that has been rigorously cleaned, for instance by heating at high temperatures in a muffle furnace (though volumetric ware should not be heated this way) or rinsing with high-purity solvents. epa.govcdc.gov | europa.euepa.govcdc.gov |
| Reagent and Solvent Purity | Use high-purity or "phthalate-free" solvents and reagents. epa.gov It may be necessary to purify solvents by distillation in all-glass systems. epa.gov | epa.gov |
| Running Blanks | Routinely process laboratory reagent blanks (method blanks) with each batch of samples. epa.gov This helps to monitor for and quantify any background contamination from the analytical system, glassware, and reagents. epa.gov | epa.gov |
| Dedicated Laboratory Space | Where feasible, conduct phthalate analysis in a dedicated laboratory with controlled air quality and minimal use of PVC-containing materials. europa.eu Installing charcoal filters in the gas supply for gas chromatographs can also reduce instrument blanks. europa.eu | europa.eu |
| Automated Systems | The use of automated liquid handling systems can reduce the potential for human error and cross-contamination by minimizing sample handling. aurorabiomed.com | aurorabiomed.com |
| Good Laboratory Practices | Personnel should wear appropriate personal protective equipment, such as gloves (changing them between samples) and lab coats that are not worn outside the lab. cannabissciencetech.comaurorabiomed.com Regular cleaning of work surfaces with appropriate solvents is also recommended. cannabissciencetech.com | cannabissciencetech.comaurorabiomed.com |
Matrix Effects and Interference Management
Environmental samples such as water, soil, and sludge are inherently complex. capes.gov.brmdpi.com The sample matrix, which consists of all components other than the analyte of interest, can significantly interfere with the analysis of phthalates. epa.gov These "matrix effects" can either enhance or suppress the analytical signal, leading to inaccurate quantification. researchgate.net
Matrix interferences are caused by co-extracted contaminants from the sample that are not fully removed during the sample preparation process. epa.gov The nature and extent of these interferences vary considerably depending on the sample source. epa.gov For example, the analysis of phthalates in wastewater from an industrial complex will likely face different matrix challenges than analysis in drinking water. epa.govmdpi.com
Common Interferences and Management Techniques: Effective management of matrix effects is critical for reliable quantification. This typically involves a combination of sample cleanup procedures and strategic selection of analytical instrumentation.
| Interference Type | Management Technique | Description | References |
| Co-extracted Organic Compounds | Sample Cleanup: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and column chromatography (e.g., using Florisil or alumina) are employed to separate phthalates from interfering compounds before instrumental analysis. epa.govmdpi.com | SPE is often preferred for liquid samples as it minimizes solvent use and potential contamination. cdc.gov | epa.govcdc.govmdpi.com |
| Overlapping Chromatographic Peaks | Chromatographic Separation: Optimization of the gas chromatography (GC) or liquid chromatography (LC) conditions, such as the column type and temperature program, can resolve phthalates from other matrix components. europa.euresearchgate.net | Using a second, different type of chromatographic column can be used to confirm the identity and quantification of the analytes. epa.gov | europa.euepa.govresearchgate.net |
| Signal Suppression/Enhancement in Mass Spectrometry | Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can compensate for matrix effects. researchgate.net | This approach helps to ensure that the instrument response to the analyte is the same in both the standards and the unknown samples. | researchgate.net |
| Signal Suppression/Enhancement in Mass Spectrometry | Isotope Dilution: The use of isotopically labeled internal standards (e.g., containing ¹³C) is a powerful method to correct for matrix effects. researchgate.net These standards behave almost identically to the target analyte during extraction, cleanup, and analysis, allowing for accurate correction of signal variations. | Isotope dilution mass spectrometry is considered a highly precise method for analyzing trace levels of contaminants. researchgate.net | researchgate.net |
Quality Assurance and Quality Control in Phthalate Analysis
The ubiquitous nature of phthalates makes stringent QA/QC procedures particularly critical to avoid overestimating their concentrations in environmental samples. capes.gov.br A comprehensive QA/QC program should address all stages of the analytical process, from sample collection to data reporting. nih.gov
Key Components of a QA/QC Program for Phthalate Analysis:
| QA/QC Component | Purpose and Implementation | References |
| Method Blanks | Analyzed with every sample batch to assess contamination introduced during laboratory procedures. epa.gov The concentration of any detected phthalate should be significantly lower than the reporting limit. nih.gov | epa.govnih.gov |
| Spiked Samples (Matrix Spike/Matrix Spike Duplicate) | A known quantity of the target phthalate is added to a sample, which is then analyzed to assess the accuracy and precision of the method within a specific sample matrix. nih.gov Recovery percentages are calculated to determine method performance. | nih.gov |
| Laboratory Control Samples (LCS) | A clean reference matrix (like reagent water) is spiked with a known amount of the analyte and analyzed with each sample batch to monitor the performance of the overall analytical method independent of sample matrix effects. | ct.gov |
| Standard Reference Materials (SRMs) | Analysis of certified materials from recognized bodies (e.g., NIST) to verify the accuracy of the analytical method. nih.gov | nih.gov |
| Calibration | Daily calibration of the analytical instrument with a set of standards is required to ensure a linear and accurate response. epa.gov | epa.gov |
| Method Detection Limit (MDL) and Limit of Quantification (LOQ) | The MDL is the minimum concentration that can be detected with a certain level of confidence, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. epa.govmdpi.com These must be determined for each analyte and instrument. | epa.govmdpi.com |
| Inter-laboratory Comparison/Proficiency Testing (PT) | Participation in external PT programs, where laboratories analyze the same samples and compare results, is crucial for assessing and ensuring the comparability of data between different labs. researchgate.net | researchgate.net |
| Data Quality Objectives (DQOs) | Establishing criteria for data quality (e.g., for precision, accuracy, completeness) before analysis begins to ensure that the data generated will be suitable for its intended purpose. ca.gov | ca.gov |
The following table presents typical performance data for the analysis of select phthalates, illustrating the results of QA/QC measures.
| Phthalate | Matrix | Spiking Level (ng/mL) | Average Recovery (%) | Relative Standard Deviation (%) | Analytical Method | Reference |
| Di-n-butyl phthalate (DBP) | Vegetable Oil | 50 µg/kg | 80-102 | - | GC-MS | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Vegetable Oil | 50 µg/kg | 80-102 | - | GC-MS | nih.gov |
| Diethyl phthalate (DEP) | Water | 10 ng/L | 85 | - | GC-MSD | cdc.gov |
| Multiple Phthalates | Urine | - | 95 ± 11 | <25 | Various | nih.gov |
Future Research Directions and Emerging Paradigms in Lead Phthalate and Phthalate Chemistry
Development of Novel Lead Phthalate (B1215562) Coordination Architectures
The synthesis of new coordination polymers and metal-organic frameworks (MOFs) using lead(II) and phthalate ligands is a burgeoning area of research. The large ionic radius and flexible coordination sphere of the Pb(II) ion, influenced by its stereochemically active lone pair of electrons, allow for the construction of diverse and complex architectures. researchgate.netgriffith.edu.au
Researchers are exploring the use of o-phthalic acid and its anions as building blocks to create novel coordination polymers. researchgate.net For instance, the synthesis of a two-dimensional (2D) lead(II) coordination polymer, [Pb(pht)(H2O)]n, has been reported, where the phthalate ligand acts as a bridge, resulting in a chain polymer structure. researchgate.netscielo.br In this structure, the lead(II) ion exhibits a hemidirected coordination sphere with a coordination number of eight. researchgate.netscielo.br The formation of such polymeric structures is often stabilized by hydrogen bonding and π-π stacking interactions. researchgate.netscielo.br
Future work is directed towards creating more intricate three-dimensional (3D) frameworks by employing mixed-ligand systems. griffith.edu.aumdpi.com For example, combining 1,4-benzene dicarboxylic acid (a terephthalate (B1205515) isomer) and other organic linkers with lead(II) has produced 3D polymeric structures with potential applications in optoelectronics. griffith.edu.aumdpi.com The ability to tune the dimensionality and topology of these lead-based coordination polymers by varying the ligands opens up possibilities for designing materials with specific functionalities, such as gas adsorption, molecular recognition, and photochemistry. researchgate.netresearchgate.netresearchgate.net
Table 1: Examples of Synthesized Lead(II) Coordination Polymers
| Compound | Ligands | Dimensionality | Key Structural Feature | Potential Application | Reference(s) |
|---|---|---|---|---|---|
| [Pb(pht)(H₂O)]n | o-phthalate, Water | 2D | Phthalate bridging creates a chain polymer | Materials Science | researchgate.net, scielo.br |
| [Pb₂(bdc)₁.₅(aiz)]n | 1,4-benzenedicarboxylic acid, (E)-N′-(thiophen-2-ylmethylene)isonicotinohydrazide | 3D | Mixed-ligand system resulting in a 3D network | Optoelectronics | griffith.edu.au, mdpi.com |
Advanced Characterization Techniques for Complex Phthalate Structures
The characterization of complex structures like lead phthalate coordination polymers relies on a suite of analytical techniques. While standard methods such as elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction are foundational, advanced techniques are providing deeper insights into their structural and electronic properties. researchgate.netscielo.brdntb.gov.ua
Single-crystal X-ray diffraction remains the definitive method for elucidating the precise 3D arrangement of atoms, bond lengths, and coordination geometries in these crystalline materials. researchgate.netgriffith.edu.auresearchgate.net However, for materials that are difficult to crystallize, other techniques are crucial.
Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy , particularly utilizing the sensitivity of the 207Pb nucleus, offers a powerful tool for probing the local environment of the lead ions. acs.orgfigshare.comsemanticscholar.org The 207Pb chemical shifts are extremely sensitive to small changes in local structure, making it possible to distinguish between different coordination environments even in microcrystalline or amorphous samples. acs.orgfigshare.com Multinuclear NMR, including 13C and 15N, further helps to characterize the organic linker and its interaction with the metal center. figshare.com
Advanced Mass Spectrometry (MS) techniques are essential for analyzing complex phthalate mixtures and their degradation products. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a standard method for identifying and quantifying various phthalates. polymersolutions.com For high-molecular-weight or complex isomeric mixtures of phthalates, which can be challenging for conventional GC-MS, softer ionization techniques like Gas Chromatography-Atmospheric Pressure Chemical Ionization (GC-APCI) combined with Time-of-Flight (ToF) MS are being employed. chromatographyonline.comspectroscopyonline.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements that help determine the elemental composition of unknown metabolites and degradation intermediates. nih.gov
Vibrational spectroscopy , including Raman and advanced Raman techniques, is also emerging as a powerful, non-destructive tool. uni-muenchen.de Raman spectroscopy can provide detailed information about the vibrational modes of both the organic ligand and the metal-oxygen bonds, offering insights into the framework's structure and host-guest interactions. uni-muenchen.de Techniques like surface-enhanced Raman spectroscopy (SERS) can be used for sensing applications involving metal-organic frameworks. rsc.org Furthermore, in situ and operando spectroscopic methods are being developed to study the dynamic changes in these materials under real-time reaction conditions, which is critical for understanding their catalytic or sorption mechanisms. nih.gov
Green Chemistry Approaches to Phthalate Synthesis and Degradation
Green chemistry principles are increasingly influencing the lifecycle of phthalates, from their synthesis to their ultimate disposal. The focus is on developing more environmentally benign processes that reduce waste, avoid hazardous substances, and improve energy efficiency.
While the green synthesis of this compound itself is not widely reported, related research points to promising future directions. Mechanochemical synthesis , which involves inducing reactions by mechanical force (e.g., grinding or milling) with little to no solvent, is a scalable and environmentally friendly method for producing metal-organic frameworks. researchgate.net This approach avoids the use of large volumes of organic solvents and can often be performed at room temperature, reducing energy consumption. researchgate.net Additionally, green synthesis of lead-based nanoparticles using plant extracts (e.g., from Mangifera indica or Morus rubra) as reducing and capping agents has been demonstrated for lead oxide and lead sulfide. mdpi.comnih.govjournalajacr.comresearchgate.net These biological methods offer a non-toxic and eco-friendly alternative to conventional chemical synthesis routes and could potentially be adapted for this compound synthesis.
On the degradation side, significant research is focused on green methods for breaking down phthalate contaminants. Photocatalysis , an advanced oxidation process (AOP), is a promising technology that uses semiconductor materials (like TiO₂) and light to generate highly reactive species that can mineralize phthalates into less harmful substances like CO₂ and water. chromatographyonline.comnih.gov This method is considered a green chemistry approach due to its use of renewable solar energy and its potential for complete degradation of pollutants. chromatographyonline.com Research is ongoing to develop more efficient photocatalysts that can be activated by visible light. scispace.com
Biodegradation , which leverages the metabolic capabilities of microorganisms, is another cornerstone of green chemistry for phthalate remediation. nih.gov This process is discussed in more detail in section 8.6.
Synergistic Remediation Technologies for Mixed Contaminants (Lead and Phthalates)
Many contaminated sites suffer from the co-occurrence of heavy metals and organic pollutants, a situation that complicates remediation efforts. acs.orgscispace.com The presence of both lead and phthalates requires technologies that can effectively address these chemically distinct contaminants simultaneously. Future research is focused on synergistic approaches that combine different remediation strategies for enhanced efficiency. scispace.com
One promising area is the combination of bioremediation with physical or chemical amendments . For instance, the use of biochar in conjunction with phosphate-solubilizing bacteria (PSB) has been shown to enhance the immobilization of lead in soil. nih.govresearchgate.net The biochar adsorbs lead ions, while the bacteria promote the formation of stable lead phosphate (B84403) minerals like pyromorphite. nih.gov This combined approach could be further enhanced to include phthalate-degrading bacteria, creating a multifunctional remediation system. The biochar could not only immobilize lead but also provide a protective habitat for the microbes, enhancing their degradation activity towards phthalates. nih.govmdpi.com
Nano-bioremediation is another emerging field that combines nanotechnology with bioremediation. frontiersin.orgfrontiersin.org For example, nanoparticles can be used to catalyze the degradation of organic pollutants while microorganisms are employed to remediate heavy metals. frontiersin.org Studies have shown that certain nanoparticles can synergistically enhance the microbial removal of heavy metals like lead. frontiersin.org The development of multifunctional nano-adsorbents capable of sequestering both heavy metals and organic compounds is also an active area of research. frontiersin.org
Electrokinetic remediation , a technique that uses a low-level direct current to move contaminants in low-permeability soils, has been investigated for mixed contaminants. researchgate.netumsida.ac.id The efficiency of this method depends on mobilizing both the heavy metal ions (via electromigration) and the organic pollutants (via electroosmosis), which often requires the use of specific flushing solutions or surfactants. researchgate.netumsida.ac.id Research is aimed at optimizing these flushing solutions to achieve simultaneous removal.
The effectiveness of any remediation strategy for mixed contaminants is influenced by the complex interactions between the pollutants and the soil matrix, which can affect their bioavailability and degradability. scispace.com Understanding these synergistic or antagonistic effects is crucial for designing effective, site-specific remediation plans. scispace.com
Computational Chemistry in Predictive Environmental Fate Modeling
Computational chemistry has become an indispensable tool for understanding and predicting the environmental behavior of chemicals like phthalates. nih.gov By modeling molecular structures and interactions, researchers can estimate key physicochemical properties and predict the fate, transport, and degradation pathways of contaminants without extensive and costly laboratory experiments. nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) models are a core component of computational toxicology. nih.govnih.gov These models correlate the structural or property descriptors of a chemical with its biological activity or environmental fate. For phthalates, QSAR models have been developed to predict their degradation kinetics in soil, taking into account both the quantum chemical parameters of the phthalate molecules and soil properties like organic matter content. researchgate.net
Density Functional Theory (DFT) is another powerful computational method used to study chemical reactions at the molecular level. frontiersin.org DFT calculations can be used to investigate the mechanisms of phthalate degradation, such as hydrolysis, by determining the energy barriers of different reaction pathways. medscape.com This information helps in predicting which degradation routes are most likely to occur under specific environmental conditions. For instance, DFT has been used to develop models that predict the base-catalyzed hydrolysis rates of various phthalate esters. medscape.com
For mixed contaminants, computational models can help unravel the complex interactions between lead and phthalates in the environment. Modeling can simulate how the presence of lead might affect the sorption, bioavailability, and microbial degradation of phthalates, and vice versa. Integrating these molecular-level insights into larger-scale multimedia environmental models (like fugacity models) allows for a more comprehensive prediction of how these contaminants will partition between air, water, soil, and sediment. nih.govrsc.org This predictive capability is crucial for conducting risk assessments and developing effective environmental management strategies. epa.govqeios.com
Biotechnological Innovations in Phthalate Biotransformation
Biotechnology offers powerful and sustainable solutions for the remediation of phthalate-contaminated environments. The focus is on harnessing and enhancing the natural metabolic capabilities of microorganisms to break down these pollutants into harmless products. nih.gov
Future research is focused on several key innovations:
Discovery of Novel Enzymes: Metagenomic approaches are being used to screen diverse environments for new, more efficient phthalate-degrading enzymes. researchgate.net This allows researchers to tap into the vast, uncultured microbial diversity to find hydrolases with higher activity, stability, and broader substrate specificity. researchgate.net
Enzyme Engineering: Directed evolution and other protein engineering strategies are being employed to improve the performance of known phthalate-degrading enzymes. researchgate.net This can enhance their catalytic efficiency, thermal stability, and tolerance to a wider range of environmental conditions (e.g., pH). researchgate.net
Genetically Engineered Microorganisms (GEMs): There is significant interest in developing GEMs for the enhanced remediation of sites contaminated with both heavy metals and organic pollutants. researchgate.netumsida.ac.idresearchgate.netfrontiersin.org Bacteria can be engineered to express specific metal-binding proteins for lead sequestration, while also possessing robust pathways for phthalate degradation. umsida.ac.idfrontiersin.org For example, studies have shown that engineered bacteria can effectively remove lead from water, and similar principles can be applied to create dual-function microbes. umsida.ac.id
Microbial Consortia: Rather than using single strains, researchers are exploring the use of defined microbial consortia. researchgate.net Different species within the consortium can perform complementary metabolic tasks, leading to more complete and efficient degradation of phthalates and their intermediates.
Table 2: Key Enzymes in Phthalate Biotransformation
| Enzyme Type | Function | Metabolic Condition | Reference(s) |
|---|---|---|---|
| Dialkyl Phthalate Hydrolase / Esterase | Hydrolyzes diester to monoester | Aerobic/Anaerobic | elettra.eu |
| Monoalkyl Phthalate Hydrolase | Hydrolyzes monoester to phthalic acid | Aerobic/Anaerobic | elettra.eu |
| Phthalate Dioxygenase | Adds two hydroxyl groups to phthalate ring | Aerobic | researchgate.net |
| Phthaloyl-CoA Synthetase / Transferase | Activates phthalate to phthaloyl-CoA | Anaerobic | figshare.com, semanticscholar.org |
These biotechnological advancements hold great promise for developing cost-effective and environmentally friendly strategies for managing contamination from this compound and other phthalate compounds. mdpi.com
Q & A
Q. What reporting standards ensure reproducibility in this compound research?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Disclose limits of detection, batch-specific variability in reagent purity, and instrument calibration protocols. Use platforms like Zenodo for raw data sharing. Adopt CONSORT or STROBE guidelines for experimental and observational studies, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
